REACTION_CXSMILES
|
CN1[C:7]([CH3:8])=[CH:6][C:5](=O)[CH:4]=[C:3]1[CH3:10].[C:11](Cl)([Cl:13])=[O:12]>>[CH2:3]([CH:4]([CH2:5][CH2:6][CH2:7][CH3:8])[C:11]([Cl:13])=[O:12])[CH3:10]
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
CN1C(=CC(C=C1C)=O)C
|
Name
|
|
Quantity
|
117 g
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)Cl)CCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |